molecular formula C13H12N2O3 B13915253 Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

Cat. No.: B13915253
M. Wt: 244.25 g/mol
InChI Key: AXHCNZKKEXRPSX-UHFFFAOYSA-N
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Description

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate (CAS 1521387-47-2) is a high-purity chemical compound featuring a 2-pyridone moiety linked to a methyl pyridinecarboxylate. The 2-pyridone structure is a recognized and versatile pharmacophore, known to be synthetically multilateral and serve as a key raw material in drug synthesis . This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Researchers are actively exploring similar 2-pyridone and pyridine-3-carboxylate structures for developing novel therapeutic agents, including positive allosteric modulators for treating cognitive impairment and inhibitors for targets like MK2 in inflammatory, fibrotic, and autoimmune diseases . This product is intended for use as a building block or intermediate in discovery chemistry and hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)10-5-6-11(14-8-10)9-15-7-3-2-4-12(15)16/h2-8H,9H2,1H3

InChI Key

AXHCNZKKEXRPSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN2C=CC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate

General Synthetic Route

The most direct method for synthesizing methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate involves the nucleophilic substitution of a methylpyridine derivative with a 2-oxopyridinylmethyl group, typically under dehydrating or activating conditions. The general steps are:

Detailed Laboratory Procedure

Esterification and Activation

A typical approach begins with 6-methylpyridine-3-carboxylic acid, which is esterified using methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction is performed under reflux, often in dichloromethane, with a catalytic amount of dimethylformamide (DMF) to enhance reactivity.

Reaction Example:

Step Reagents & Conditions Notes
1 6-methylpyridine-3-carboxylic acid, methanol, thionyl chloride, DMF, reflux Forms methyl ester
2 Removal of solvent (rotary evaporation), vacuum drying Prepares for next step
Nucleophilic Substitution

The methyl ester is then reacted with 2-oxopyridine-1-methanol (or a related nucleophile) in the presence of a base (e.g., triethylamine) and possibly a coupling agent if required. The mixture is typically heated under reflux for extended periods (up to 24 hours) to ensure complete conversion.

Key Data Table: Laboratory Preparation

Reagent/Step Amount/Condition Purpose
6-methylpyridine-3-carboxylic acid 0.5 g (2.0 mmol) Starting material
Thionyl chloride 0.5 mL Dehydrating/activating agent
DMF 1 μL Catalyst
Dichloromethane 40 mL Solvent
2-oxopyridine-1-methanol Stoichiometric Nucleophile
Triethylamine Stoichiometric Base
Reflux 1–24 h Reaction time
Column chromatography (silica gel, EtOAc:DCM 8:2) Purification Product isolation

Yields for analogous reactions typically range from 70% to 88%.

Industrial and Continuous Flow Methods

For larger-scale or industrial production, continuous flow synthesis is preferred due to improved safety, shorter reaction times, and reduced waste. A stainless steel column packed with a catalyst (e.g., Raney nickel) may be used, and reagents are pumped through the system under controlled temperature and pressure.

Advantages:

  • Enhanced safety (especially when handling reactive intermediates)
  • Greater reproducibility and scalability
  • Reduced solvent and reagent consumption

Industrial Data Table: Continuous Flow Synthesis

Parameter Typical Value/Condition
Catalyst Raney nickel
Reactor Stainless steel column
Flow rate Optimized per scale
Temperature Controlled (often 50–100°C)
Pressure Atmospheric or slightly elevated
Yield Comparable to batch (70–85%)

Alternative Synthetic Approaches

While the above methods are most direct, alternative strategies may involve the use of different activating agents (e.g., carbodiimides for amide coupling), or the use of protected intermediates to improve selectivity and yield in multi-step syntheses.

For example, carboxylic acid activation with carbodiimides (such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in pyridine at room temperature for 3 hours is another viable approach for related pyridine derivatives.

Purification and Characterization

After synthesis, the product is typically purified by column chromatography using a silica gel column and an ethyl acetate/dichloromethane (8:2) eluent. The purified compound is obtained as a pale yellow precipitate or powder.

Analytical Methods:

Summary Table: Preparation Methods

Method Key Reagents/Conditions Yield (%) Scale Notes
Batch esterification Thionyl chloride, methanol, DMF 70–88 Laboratory Standard for small-scale synthesis
Nucleophilic substitution 2-oxopyridine-1-methanol, base 70–88 Laboratory Extended reflux required
Continuous flow Stainless steel, Raney nickel 70–85 Industrial Safer, scalable, less waste
Carbodiimide coupling EDC, pyridine, room temp, 3 h Variable Laboratory Used for related pyridine derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related heterocyclic amines and pyridine derivatives. Below is a detailed analysis:

Structural Analogs in Mutagenicity and Carcinogenicity

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Structure: Contains an imidazo[4,5-b]pyridine core with a phenyl substituent. Key Findings:
  • Induces colon and mammary carcinomas in rats and lymphomas in mice .
  • Forms DNA adducts via guanine binding, contributing to carcinogenicity .
  • Systemic bioavailability in humans: ~1.1% of ingested PhIP is excreted unchanged in urine . However, the 2-oxopyridinyl group may influence metabolic stability.
  • 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Structure: A fused quinoxaline-imidazole system with methyl groups. Key Findings:
  • Excreted unchanged in human urine at ~2.1% of ingested dose .
  • Exhibits hepatocarcinogenicity in rodents . Comparison: The absence of a fused aromatic system in Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate likely diminishes its DNA-binding capacity compared to MeIQx.

Pharmaceutical Derivatives

  • N-[(3-Fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide
    • Structure : Shares the 2-oxopyridinylmethyl motif.
    • Key Findings :
  • Patent-pending as a kallikrein inhibitor for therapeutic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity/Application
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate Pyridine + 2-oxopyridinyl Methyl ester, 2-oxopyridinyl Potential synthetic intermediate
PhIP Imidazo[4,5-b]pyridine Amino, phenyl Carcinogen in cooked meat
MeIQx Imidazo[4,5-f]quinoxaline Amino, methyl Hepatocarcinogen
Kallikrein inhibitor (Patent EP) Pyrazole + pyridine 2-oxopyridinylmethyl, fluorinated Therapeutic inhibitor

Table 2: Metabolic and Pharmacokinetic Parameters

Compound Systemic Bioavailability (Urinary Excretion) DNA Adduct Formation
PhIP 1.1% High
MeIQx 2.1% Moderate
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate Not studied Not reported

Biological Activity

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationship (SAR) studies.

Chemical Structure and Properties

Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 232.24 g/mol
  • CAS Number : Not specified in the available literature.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate. For instance, compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BS. aureus0.0048 mg/mL
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylateTBDTBD

The specific MIC values for methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate are yet to be determined, but its structural similarities suggest potential effectiveness against common bacterial strains.

Antifungal Activity

The compound's antifungal properties have also been explored. Similar pyridine derivatives have shown promising results against fungi such as Candida albicans and Fusarium oxysporum.

Table 2: Antifungal Activity of Related Compounds

Compound NameFungi TestedMinimum Inhibitory Concentration (MIC)
Compound CC. albicans0.0048 mg/mL
Compound DF. oxysporum0.039 mg/mL
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylateTBDTBD

Anticancer Activity

The anticancer potential of methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has been investigated through SAR studies. Compounds with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 Value (µM)
Compound EHT29<10
Compound FMCF7<15
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylateTBDTBD

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of compounds related to methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate. For example, a study published in MDPI highlighted the antibacterial efficacy of pyridine derivatives against multiple bacterial strains, suggesting that modifications to the pyridine ring could enhance activity . Another research article focused on the anticancer properties of thiazole-integrated pyridines, indicating that structural diversity could lead to improved therapeutic outcomes .

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